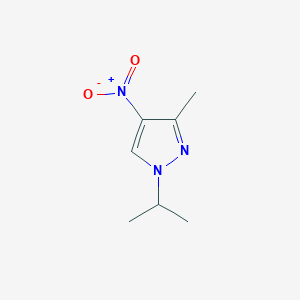

1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Overview

Description

“1-isopropyl-3-methyl-4-nitro-1H-pyrazole” is a chemical compound with the linear formula C8H11N3O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature . Other methods include the reaction of hydrazones with nitroolefins mediated with strong bases .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing two nitrogen atoms. The average mass of the molecule is 213.195 Da .Chemical Reactions Analysis

Pyrazoles exhibit tautomerism due to the moving C-N double bond inside the heterocycle . The 1H-tautomer is known as 1H-pyrazole and is the base of a pyrazolium conjugate .Scientific Research Applications

Chemical Reactivity and Molecular Interactions

1-Isopropyl-3-methyl-4-nitro-1H-pyrazole and its derivatives are notable for their diverse chemical reactivity. For instance, 3,4,5-trinitro-1H-pyrazole undergoes nucleophilic substitution reactions under mild conditions, reacting with a variety of reagents like ammonia, aliphatic amines, and others to form 4-R-3,5-dinitropyrazoles. This property is indicative of its potential for synthesis in various chemical applications, such as the development of energetic materials and pharmaceuticals (Dalinger et al., 2013).

Crystal Structure and Molecular Design

The crystal structures of various pyrazole derivatives, including those related to this compound, provide insights into their molecular design and potential applications. The crystallographic studies of these compounds reveal intricate hydrogen-bonded structures, showcasing their potential in designing complex molecular architectures for various scientific applications, including material science and drug design (Portilla et al., 2007).

Energetic Materials and Explosives

Nitropyrazoles, including derivatives of this compound, are prominent in the field of energetic materials. The synthesis and study of these compounds, like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), are crucial due to their high energy and relatively low sensitivity, making them potential candidates for next-generation explosives (Jun-lin, 2014).

Safety and Hazards

Properties

IUPAC Name |

3-methyl-4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-4-7(10(11)12)6(3)8-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWRQUADBGXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorobenzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1360951.png)

![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)

![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)

![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)

![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)

![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)

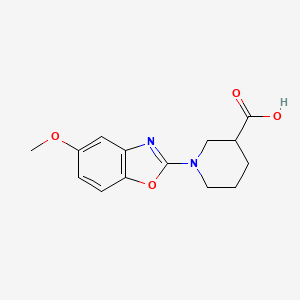

![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)

![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)